2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide
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Overview
Description
2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction using 2-chlorophenol and an appropriate alkylating agent.
Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)acetic acid: Similar structure but lacks the thiazole ring.
N-(2-phenyl-1,3-thiazol-4-yl)methylacetamide: Similar structure but lacks the chlorophenoxy group.
Uniqueness
2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide is unique due to the combination of the chlorophenoxy group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
Molecular Formula |
C19H17ClN2O2S |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13(24-17-10-6-5-9-16(17)20)18(23)21-11-15-12-25-19(22-15)14-7-3-2-4-8-14/h2-10,12-13H,11H2,1H3,(H,21,23) |
InChI Key |
IQSUTOQRCDIGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CSC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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